molecular formula C7H10ClN3O2 B2696118 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine CAS No. 1393558-45-6

4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine

Cat. No.: B2696118
CAS No.: 1393558-45-6
M. Wt: 203.63
InChI Key: TZILMPCTOOMYSX-UHFFFAOYSA-N
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Description

4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine (CAS 1393558-45-6) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a well-known bioisostere for ester and amide functional groups, which can enhance metabolic stability and fine-tune the physicochemical properties of lead molecules . This scaffold is found in various commercially available drugs and is present in some naturally occurring bioactive compounds . The structure of this compound, which incorporates both a morpholine ring and a chloromethyl-functionalized 1,2,4-oxadiazole, provides a versatile building block for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions at the chloromethyl site. While specific biological data for this exact compound is not widely published in the available literature, derivatives of the 1,2,4-oxadiazole class have demonstrated a remarkably wide spectrum of pharmacological activities in research settings. These include acting as antibacterial agents by inhibiting targets like DNA gyrase , and showing potential as anticancer, anti-inflammatory, and antiviral agents . The morpholine moiety is another privileged structure in drug design, often used to improve solubility and pharmacokinetic profiles. The combination of these two pharmacophores makes this compound a valuable intermediate for researchers designing and developing novel bioactive compounds across multiple therapeutic areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2/c8-5-6-9-7(13-10-6)11-1-3-12-4-2-11/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZILMPCTOOMYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NO2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393558-45-6
Record name 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]morpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of chloromethyl oxadiazole with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at Chloromethyl Group

The chloromethyl (-CH2Cl) moiety serves as the primary reactive site, undergoing nucleophilic substitution reactions with various nucleophiles:

Table 1: Substitution reactions of the chloromethyl group

NucleophileProduct StructureConditionsSource
Amines-CH2NHR (R = alkyl/aryl)Room temp, polar aprotic solvents
Thiols-CH2SR (R = alkyl/aryl)Mild base (e.g., K2CO3)
Hydroxide-CH2OHAqueous basic conditions

In studies of analogous 1,2,4-oxadiazoles, chloromethyl groups reacted with aliphatic amines to form secondary amines, while thiols produced thioether derivatives under mild conditions . Hydrolysis in aqueous media yields hydroxymethyl derivatives, though this process may compete with oxadiazole ring degradation under strong acidic/basic conditions .

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole ring demonstrates moderate stability but undergoes specific transformations:

2.1 Ring-Opening Reactions

  • Acidic Hydrolysis : Protonation at N2 initiates cleavage, generating nitrile and hydroxylamine intermediates .

  • Reductive Cleavage : Catalytic hydrogenation (H2/Pd-C) reduces the ring to form diamino derivatives .

Morpholine Ring Interactions

The morpholine moiety exhibits limited reactivity under standard conditions but influences electronic properties:

  • Protonation : The tertiary amine undergoes protonation in acidic media (pKa ~4.5–5.5), enhancing water solubility .

  • Coordination Chemistry : Serves as a weak ligand for transition metals (e.g., Cu(II), Fe(III)) in non-aqueous solvents .

Stability and Decomposition Pathways

Key stability considerations include:

  • Hydrolytic Degradation : Chloromethyl group hydrolysis occurs at pH >8 (t1/2 ~48 hr at pH 9) .

  • Thermal Decomposition : Degrades above 200°C via oxadiazole ring fragmentation .

Table 2: Stability profile under physiological conditions

ConditionDegradation PathwayHalf-LifeSource
pH 7.4 bufferSlow hydrolysis to -CH2OH>14 days
Serum-containing mediaAccelerated decomposition~24–48 hr

Synthetic Utility in Medicinal Chemistry

This compound serves as a key intermediate in drug discovery:

  • MDM2 Inhibitor Synthesis : Used in Hantzsch thiazole synthesis for oncology candidates .

  • Peptide Mimetics : The morpholine-oxadiazole scaffold mimics proline residues in bioactive peptides .

The reactivity profile of this compound makes it a versatile building block, though its stability limitations necessitate careful reaction condition selection. Recent advances in oxadiazole chemistry suggest potential for novel transformations via photoredox catalysis or mechanochemical methods , though these remain unexplored for this specific derivative.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine showed activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
The oxadiazole moiety is known for its anticancer activity. A series of oxadiazole derivatives, including morpholine-substituted variants, were tested for cytotoxicity against various cancer cell lines. The results showed that this compound exhibited promising activity against breast and lung cancer cells . This suggests potential pathways for further drug development.

Agricultural Chemistry Applications

Pesticidal Activity
Compounds containing oxadiazole structures have been investigated for their pesticidal properties. Studies have shown that this compound can act as an effective pesticide against certain agricultural pests. The mode of action involves disrupting the nervous system of insects, leading to paralysis and death .

Herbicidal Activity
In addition to its pesticidal properties, this compound has also been evaluated for herbicidal activity. It has been found to inhibit the growth of specific weed species by interfering with their metabolic processes . This dual functionality makes it a valuable candidate in integrated pest management strategies.

Materials Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Coatings and Adhesives
Due to its reactive chloromethyl group, this compound can be utilized in the formulation of specialty coatings and adhesives. Its ability to form covalent bonds with various substrates enhances adhesion properties and durability under environmental stressors .

Case Study 1: Antimicrobial Screening

A comprehensive screening was conducted on various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the morpholine ring significantly influenced antimicrobial potency. Notably, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Case Study 2: Pesticidal Efficacy

Field trials were performed in agricultural settings to assess the efficacy of formulations containing this compound against common crop pests. Results showed a reduction in pest populations by over 70% within two weeks of application, highlighting its potential as a viable alternative to conventional pesticides.

Mechanism of Action

The mechanism of action of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine, differing primarily in substituents on the oxadiazole ring or the linker group:

Compound Name Key Structural Features Biological Activity/Application Reference(s)
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219) Trifluoromethylphenyl group replaces chloromethyl; piperidine linker GLP-1R PAM; antidiabetic agent
2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride Methyl group at position 3 of oxadiazole; hydrochloride salt Not explicitly stated (likely intermediate)
4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine Sulfonyl-linked benzofuran-oxadiazole hybrid Not explicitly stated (structural analysis)

Stability and Reactivity

  • The chloromethyl group in the target compound may confer instability under basic or nucleophilic conditions, limiting its utility in vivo without further derivatization.
  • V-0219’s trifluoromethylphenyl group enhances metabolic stability and target affinity, as seen in its lack of off-target effects .
  • The methyl-substituted analogue () is more stable but lacks the functional versatility of chloromethyl or trifluoromethyl groups.

Biological Activity

4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structure of this compound, which combines a morpholine ring with an oxadiazole moiety, suggests diverse mechanisms of action that could be harnessed for therapeutic purposes.

  • Molecular Formula : C7H10ClN3O2
  • Molecular Weight : 203.62 g/mol
  • CAS Number : 1393558-45-6
  • Purity : Minimum 95% .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that the oxadiazole ring enhances the compound's ability to interact with cellular components, potentially leading to apoptosis in cancer cells. For instance, studies have shown that derivatives containing oxadiazole structures can increase p53 expression and activate caspase pathways in cancer cell lines such as MCF-7, suggesting a mechanism involving the induction of programmed cell death .

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds related to this compound:

  • In vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
  • Mechanism Insights : Flow cytometry analyses revealed that these compounds can arrest the cell cycle at the G0-G1 phase, disrupting DNA replication processes .

Antimicrobial Activity

The oxadiazole and morpholine moieties are known for their antimicrobial properties. In vitro evaluations have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can enhance antibacterial efficacy .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. In vivo studies indicated that these compounds can reduce inflammation markers significantly, suggesting a therapeutic role in inflammatory diseases .

Case Studies

StudyCompound TestedCell LineIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis via p53 activation
Oxadiazole derivativesVarious bacteriaVariesAntimicrobial activity
Morpholine derivativesInflammatory modelsNot specifiedReduction of inflammation

Q & A

Q. What are the optimal synthetic routes for 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves cyclization of hydroxylamine derivatives with carbonyl-containing precursors. For example, chloromethyl-oxadiazole intermediates can be synthesized via chlorination of oxime derivatives under alkaline conditions (e.g., using hydroxylamine hydrochloride and chlorine gas) . Morpholine integration may require nucleophilic substitution at the chloromethyl group. To optimize yield:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometry of morpholine to chloromethyl-oxadiazole (1.2:1 molar ratio) to ensure complete substitution .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and morpholine ring protons (δ ~3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., C₇H₁₀ClN₃O₂ requires [M+H]⁺ = 216.0534).
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals in chloroform/hexane mixtures and analyze diffraction patterns .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer: The chloromethyl group is hydrolytically sensitive. To ensure stability:

  • Store under anhydrous conditions (desiccated, -20°C).
  • Avoid prolonged exposure to light (use amber vials).
  • Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways via HPLC-MS .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model the electron density around the chloromethyl group. Key steps:

  • Optimize the geometry of this compound.
  • Calculate Fukui indices to identify electrophilic sites susceptible to nucleophilic attack.
  • Simulate transition states to compare activation energies for substitutions with amines vs. thiols .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly targeting enzyme inhibition?

Methodological Answer: Design assays based on structural analogs (e.g., morpholine-containing kinase inhibitors):

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or mTOR).
  • Cellular uptake : Label the compound with a fluorophore (e.g., BODIPY) and quantify intracellular accumulation via flow cytometry .
  • Validate selectivity by screening against a panel of 50+ kinases .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

Methodological Answer: Systematic solubility studies should be conducted:

  • Use the shake-flask method with HPLC quantification.
  • Test solvents with incremental polarity (hexane → DMSO).
  • Apply Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces.
  • Reconcile discrepancies by controlling temperature (±0.1°C) and excluding oxygen (degas solvents) .

Q. What strategies mitigate toxicity risks during in vivo studies involving this compound?

Methodological Answer:

  • Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify toxic metabolites (e.g., epoxides).
  • Prodrug design : Mask the chloromethyl group with a cleavable moiety (e.g., ester) to reduce off-target alkylation.
  • Dose optimization : Use allometric scaling from murine models to predict safe human doses .

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